molecular formula C10H12BrNO2 B495595 5-bromo-2-ethoxy-N-methylbenzamide

5-bromo-2-ethoxy-N-methylbenzamide

Cat. No.: B495595
M. Wt: 258.11g/mol
InChI Key: REZDMOPQKGWPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the aromatic ring, an ethoxy group at the 2-position, and an N-methyl substituent on the amide nitrogen. For example, similar benzamides are synthesized via coupling reactions between substituted benzoic acids and amines using reagents like propylphosphonic anhydride (T3P) or thionyl chloride (SOCl₂) . The ethoxy group likely enhances solubility compared to smaller substituents (e.g., fluoro or chloro) due to its electron-donating and steric properties.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11g/mol

IUPAC Name

5-bromo-2-ethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-3-14-9-5-4-7(11)6-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

REZDMOPQKGWPRA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name R1 (Position 5) R2 (Position 2) Amide Substituent Key Biological Activity Reference
This compound Br OEt N-methyl Inferred Antibacterial -
5-Bromo-2-fluoro-N-methylbenzamide (6c) Br F N-methyl SARS-CoV-2 inhibition
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide Br Cl N-(2-methoxyethyl) Safety profiled
N-(Benzo[d]thiazol-2-ylthio)-3,5-dibromo-2-methoxybenzamide Br (3,5) OMe Complex arylthio Antibacterial (biofilm)
N-Benzyl-2-bromo-5-methoxybenzamide (15g) Br OMe N-benzyl Antimicrobial precursor

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